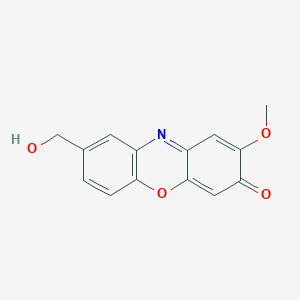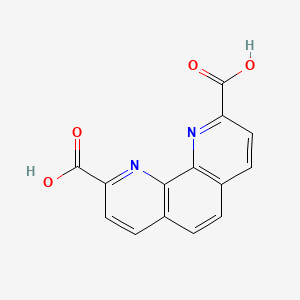
1,10-phenanthroline-2,9-dicarboxylic Acid
概要
説明
1,10-Phenanthroline-2,9-dicarboxylic acid is an important intermediate in organic synthesis, widely used in the synthesis of other organic compounds . It is also used to produce 1,10-phenanthroline-2,9-dicarbonyl chloride .
Chemical Reactions Analysis
A wide range of 1,10-phenanthroline-2,9-dicarboxylic acid diamides was synthesized, differing in the structure of substituents in the amide function and in the nature of substituents at positions 4 and 7 of the heteroaromatic ring .Physical And Chemical Properties Analysis
1,10-Phenanthroline-2,9-dicarboxylic acid has a molecular weight of 268.22 and a density of 1.585±0.06 g/cm3 (Predicted). It has a melting point of 239 °C and a boiling point of 563.1±45.0 °C (Predicted). Its flash point is 294.3°C .科学的研究の応用
Synthesis and Structural Analysis
1,10-Phenanthroline-2,9-dicarboxylic acid diamides have been synthesized with varying substituents, providing insights into their structural properties . These compounds are characterized using techniques like NMR, IR spectroscopy, and mass spectrometry, with some confirmed by X-ray diffraction analysis. This research is crucial for understanding the molecular structure and potential reactivity of these compounds.
Solubility Studies
The solubility of 1,10-phenanthroline-2,9-dicarboxylic acid derivatives has been quantitatively evaluated in specific solvents like 3-nitrobenzotrifluoride . Such studies are essential for determining the practical applications of these compounds in various solvents, which is a critical factor in chemical processes and product formulations.
Nuclear Fuel Reprocessing
Compounds derived from 1,10-phenanthroline-2,9-dicarboxylic acid have been explored for their potential in spent nuclear fuel reprocessing . Their ability to act as ligands can help in the separation and recycling of valuable materials from nuclear waste, contributing to sustainable energy practices.
Metal Ion Sensing and Separation
These compounds have been studied as ligands for the separation and sensing of hazardous d- and f-metals . Their extraction ability varies across the lanthanide series and is also effective for actinides like Americium, indicating their potential in environmental remediation and resource recovery.
Enhanced Electrocatalytic Activity
The design of nanosheets incorporating 1,10-phenanthroline-2,9-dicarboxylic acid has shown promise in catalyzing reactions involving oxygen . These materials could be used in developing advanced catalysts for chemical industries or energy applications, such as fuel cells.
Enhanced Electrochemical Luminescence Detection
By manipulating the coordination environment of 1,10-phenanthroline-2,9-dicarboxylic acid, researchers have developed materials with enhanced electrochemical luminescence properties . This application is particularly relevant in the field of analytical chemistry for the detection of substances like tetracycline.
作用機序
The presence of softer nitrogen atoms in the phenanthroline moiety, which also act as donors to the metal ion, has a profound influence in changing the soft nature of the actinide ion, which in turn binds with the hard oxygen atoms in a stronger way as compared to the valence isoelectronic lanthanide ion .
Safety and Hazards
将来の方向性
1,10-Phenanthroline-2,9-dicarboxylic acid has potential applications in the field of nuclear energy. It is being studied for the separation and transmutation of minor actinides and lanthanides due to its complexation properties . Additionally, it has been used to synthesize a hexacoordinated Cu (II)-based organic complex .
特性
IUPAC Name |
1,10-phenanthroline-2,9-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)9-5-3-7-1-2-8-4-6-10(14(19)20)16-12(8)11(7)15-9/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSVCROWUPWXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C(=O)O)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428797 | |
| Record name | 1,10-phenanthroline-2,9-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-phenanthroline-2,9-dicarboxylic Acid | |
CAS RN |
57709-61-2 | |
| Record name | 1,10-phenanthroline-2,9-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) interact with metal ions?
A1: PDA acts as a tetradentate ligand, meaning it can bind to a metal ion through four donor atoms. It achieves this through its two nitrogen atoms on the phenanthroline backbone and the two oxygen atoms from its carboxylate groups. This strong binding affinity for various metal ions stems from its rigid, preorganized structure. [, , , ]
Q2: What makes PDA particularly interesting in terms of metal ion selectivity?
A2: PDA demonstrates a strong size-based selectivity for larger metal ions with an ionic radius of approximately 1.0 Å. This selectivity is attributed to the ligand's rigid, extended aromatic backbone, which creates a cleft ideally sized for these larger ions. [, ]
Q3: How does PDA's structure contribute to the stability of its metal complexes?
A3: PDA's rigid, preorganized structure leads to high levels of ligand preorganization. This means the ligand requires minimal conformational changes to bind to a metal ion, resulting in a favorable entropic contribution to the complexation and thus, enhanced thermodynamic stability. [, , ]
Q4: Can you elaborate on the "synergy" between the donor groups in PDA and its effect on metal binding?
A4: PDA exhibits a unique synergy between its pyridyl and carboxylate donor groups. While metal ions with high charges, like Th(IV), typically bind poorly with pyridyl donors in aqueous solutions due to their poor charge dispersal ability, the carboxylate groups in PDA compensate for this by efficiently dispersing charge to the solvent through hydrogen bonding. This enables the strong donor strength of the pyridyl groups to manifest, leading to remarkably high stability constants for complexes with such metal ions. []
Q5: What is the significance of the "intra-ligand synergistic effect" observed in PDA complexes?
A5: The "intra-ligand synergistic effect" refers to the cooperative interaction between different donor atoms within the same ligand molecule. In PDA, this effect is observed between the softer nitrogen atoms in the phenanthroline moiety and the harder oxygen atoms in the carboxylate groups. This effect significantly influences the binding affinity and selectivity of PDA towards different metal ions, particularly trivalent actinides and lanthanides. []
Q6: Are there examples of PDA forming supramolecular structures?
A6: Yes, the presence of carboxylate groups in PDA facilitates the formation of supramolecular networks through hydrogen bonding. For instance, in the crystal structure of H2pdda·2H2O (H2pdda = 5,6-dioxo-1,10-phenanthroline-2,9-dicarboxylic acid), PDA chelates a water molecule via hydrogen bonds. In the coordination compound with Mn(II), it chelates a heptacoordinate Mn(II) atom, while the nitrogen atoms in the ligand and the chloride ions contribute to the extensive hydrogen bonding network, leading to supramolecular structures. []
Q7: What is the molecular formula and weight of PDA?
A7: The molecular formula of 1,10-phenanthroline-2,9-dicarboxylic acid is C14H8N2O4. Its molecular weight is 268.22 g/mol.
Q8: Which spectroscopic techniques are commonly used to characterize PDA and its complexes?
A8: PDA and its complexes are commonly characterized using various spectroscopic techniques, including:
- NMR spectroscopy: This technique is used to determine the structure and purity of PDA and its derivatives. [, , ]
- IR spectroscopy: This technique is used to identify functional groups and study the coordination modes of PDA in metal complexes. [, , ]
- UV-Vis spectroscopy: This technique is widely used to study the complexation behavior of PDA with metal ions, determine stability constants, and investigate the electronic properties of the complexes. [, , , , ]
- Fluorescence spectroscopy: This technique is particularly useful for studying PDA complexes with lanthanide ions, as they often exhibit characteristic luminescence properties. It is also used to investigate the interaction of PDA with biomolecules. [, , , ]
Q9: How does PDA perform under different pH conditions?
A9: PDA exhibits pH-dependent complexation behavior. The protonation constants of PDA have been determined as pK1 = 4.75 and pK2 = 2.53. This information is crucial for understanding its metal-binding ability and selectivity under various pH conditions. [] For instance, some metal ions form complexes with PDA that are stable even at pH 2, while others might be displaced at lower pH values. []
Q10: Has PDA been investigated in the context of catalysis?
A11: Yes, PDA and its metal complexes have been explored for their catalytic properties. Notably, Fe-N-C nanosheets synthesized using PDA as a preorganized ligand exhibited remarkable catalytic activity in activating oxygen. This enhanced activity was attributed to the presence of highly dispersed FeC nanoclusters and abundant carbon and oxygen vacancy defects, resulting from the use of PDA during synthesis. []
Q11: What catalytic applications have been demonstrated for PDA-based materials?
A11: PDA-based materials have shown promise in:
- Electrochemiluminescence (ECL) amplification: Fe-N-C nanosheets synthesized with PDA enhanced the ECL of luminol, enabling the sensitive detection of tetracycline, an antibiotic posing risks to aquatic ecosystems. []
- Long-lasting chemiluminescence: Cu(II)-PDA complexes immobilized on paper substrates facilitated long-lasting chemiluminescence emissions from luminol-H2O2 systems. This phenomenon, attributed to the controlled morphology and catalytic activity of the complex, has potential applications in cold light sources, analytical chemistry, and bioimaging. []
Q12: How has computational chemistry been employed in understanding PDA and its complexes?
A12: Density functional theory (DFT) calculations have played a crucial role in:
- Explaining binding affinity and selectivity: DFT studies helped rationalize the stronger binding affinity of PDA for uranium over vanadium ions by elucidating the structural features of their respective complexes. []
- Investigating complexation behavior: DFT calculations provided insights into the complexation behavior of PDA-based ligands with trivalent lanthanides and actinides, explaining the observed selectivity patterns based on electronic structure and bonding characteristics. []
Q13: How do structural modifications of PDA impact its metal binding properties?
A13: Structural modifications to the PDA framework significantly influence its metal binding properties:
- Functionalization with soft donor atoms: Incorporating soft donor atoms like sulfur into the PDA structure, as seen in mono-thio-dicarboxylic acids (TCA/TCA1) and di-thio-dicarboxylic acid (THIO), alters the metal ion selectivity. Notably, TCA1, with metal-ligand binding primarily through oxygen atoms, exhibits the highest selectivity for actinides over lanthanides. []
- Introduction of phenyl substituents: Adding phenyl substituents to the phenanthroline core, as in 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid (dppda), influences the chiral sensing ability of its Eu(III) complexes. These complexes exhibit induced circularly polarized luminescence (CPL) in the presence of specific amino acids, suggesting potential applications as chiral sensors. []
Q14: What analytical techniques have been employed to study PDA and its applications?
A14: Researchers have utilized a variety of analytical techniques to investigate PDA and its applications, including:
- UV-Vis spectroscopy: For studying complexation equilibria, determining formation constants, and monitoring competition reactions with other ligands. [, , , , ]
- Fluorescence spectroscopy: To investigate the luminescent properties of PDA complexes, particularly with lanthanide ions, and for applications in bioassays and sensing. [, , , , ]
- Electrochemiluminescence (ECL): To evaluate the catalytic activity of PDA-based materials in enhancing ECL signals for analytical applications. []
- Time-resolved fluorescence: To improve the sensitivity and reduce background noise in immunoassays and other bioanalytical applications using PDA-based labels. [, , ]
- X-ray crystallography: To determine the solid-state structures of PDA complexes, providing valuable insights into their coordination geometry, bond lengths, and intermolecular interactions. [, , , , ]
Q15: What are some potential applications of PDA in the biomedical field?
A17: PDA's ability to form stable complexes with lanthanide ions, such as Gd(III), makes it a promising candidate for developing contrast agents in magnetic resonance imaging (MRI). [] Furthermore, its use in time-resolved fluoroimmunoassays (TRFIA) showcases its potential for developing highly sensitive diagnostic tools. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1241904.png)
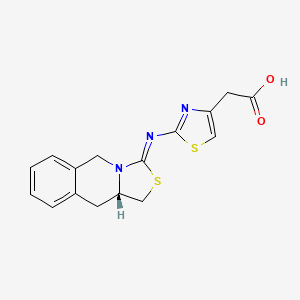
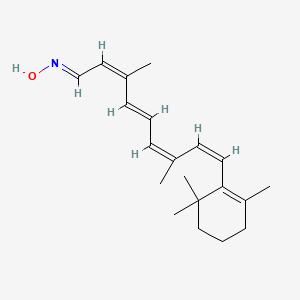

![4-Methyl-1-{2-[1-(toluene-3-sulfonyl)-pyrrolidin-2-yl]-ethyl}-piperidine](/img/structure/B1241911.png)
![1-cyclopropyl-7-[(2S)-2-[(dimethylamino)methyl]morpholin-4-yl]-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241912.png)
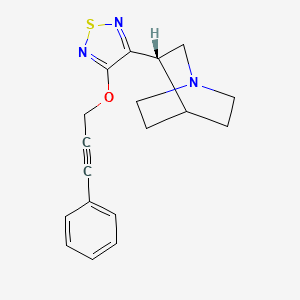
![1,5,7,9,11,14-Hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1241916.png)
![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid](/img/structure/B1241918.png)

![2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1241920.png)


